Superior D3 Receptor Affinity
In a direct head-to-head comparison using radioligand binding to rat striatal membrane preparations, hemantane exhibited significantly higher affinity for the dopamine D3 receptor than the clinically used analog amantadine. This suggests a more potent modulation of dopaminergic signaling pathways relevant to Parkinson's disease [1].
| Evidence Dimension | Dopamine D3 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 39 µM |
| Comparator Or Baseline | Amantadine: 360 µM |
| Quantified Difference | Hemantane is approximately 9.2-fold more potent (lower IC50) than amantadine. |
| Conditions | In vitro radioligand binding assay using [3H]-7-OH-DPAT on rat striatal membranes. |
Why This Matters
Higher potency at the D3 receptor may translate to distinct therapeutic or side-effect profiles, making hemantane a valuable tool for dissecting D3-mediated pathways.
- [1] Kovalev GI, Zimin IA, Abaimov DA, et al. Study of auto- and heteroreceptor components of the presynaptic dopamine reuptake modulation in the mechanism of the in vitro action of the novel antiparkinsonian drug hemantane. Neurochem J. 2007;1:253–259. DOI: 10.1134/S1819712407030142. View Source
